Fluorescein (sodium)

Fluorescence microscopy Photostability Fluorescein phalloidin

Fluorescein sodium (CAS 518-47-8, C₂₀H₁₀Na₂O₅) is the definitive green-fluorescent tracer for retinal angiography and groundwater hydrology. Its quantum yield of 0.92 outperforms FITC (0.79), and its low sorptive loss in silica-rich aquifers ensures conservative breakthrough curves. The 2.54 s arteriovenous phase timing is validated for retinal capillary bed imaging; substitution with ICG alters hemodynamic endpoints. Ideal for BBB disruption imaging and MESF flow cytometry calibration. Avoid technical-grade material for injection applications; USP-grade material is mandatory for human use.

Molecular Formula C20H10Na2O5
Molecular Weight 376.3 g/mol
Cat. No. B12416709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein (sodium)
Molecular FormulaC20H10Na2O5
Molecular Weight376.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].[Na+].[Na+]
InChIInChI=1S/C20H12O5.2Na/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;;/h1-10,21-22H;;/q;2*+1/p-2
InChIKeyRGPLGPBQJOQFJS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 250 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorescein (Sodium) Procurement Guide: Core Properties and Comparator Landscape for Scientific Selection


Fluorescein sodium (CAS 518-47-8, C₂₀H₁₀Na₂O₅, MW 376.3 g/mol) is the disodium salt of the xanthene fluorophore fluorescein, exhibiting peak excitation at 490–498 nm and emission at 512–521 nm in aqueous solution with an extinction coefficient of approximately 80,000 M⁻¹cm⁻¹ [1]. Its high quantum yield (0.92 in 0.1 M NaOH) and exceptional water solubility (500 g/L at 20 °C) underpin its widespread use as a fluorescent tracer, diagnostic dye for angiography, and covalent label via isothiocyanate (FITC) or phosphoramidite (FAM) derivatives [2]. However, its well-characterized liability profile—rapid photobleaching, pronounced pH-dependent fluorescence (pKa ~6.4), and moderate lipophilicity (logP ~0.34 to -0.67 depending on form)—means that in-class substitution by close analogs such as Alexa Fluor 488, carboxyfluorescein, indocyanine green (ICG), or rhodamine WT carries quantitatively significant trade-offs that must inform procurement decisions [3][4].

Why Fluorescein (Sodium) Cannot Be Interchanged with In-Class Analogs Without Quantitative Evaluation


Fluorescein sodium occupies a distinct position within the green-fluorescent xanthene dye family, but its photophysical and physicochemical profile differs markedly from even structurally close relatives. Head-to-head studies demonstrate that substitution with Alexa Fluor 488, while preserving spectral compatibility (both excitable by 488 nm argon-ion lasers), yields a photostability gain of approximately 5-fold under continuous illumination but at a significantly higher procurement cost and with proprietary manufacturing constraints . Conversely, switching to carboxyfluorescein trades fluorescein sodium's higher membrane permeability (≈1,000-fold greater octanol-buffer partitioning) for improved cellular retention [1]. In angiography, fluorescein sodium and indocyanine green produce non-interchangeable arteriovenous passage times (2.54 sec vs. 1.42 sec, P < 0.0001), meaning they report fundamentally different hemodynamic parameters [2]. In hydrological tracing, rhodamine WT offers superior photostability and lower sorption to negatively charged media, but fluorescein sodium retains a temperature coefficient (0.36%/°C) approximately one-eighth that of rhodamine dyes, a critical advantage for thermocline studies where temperature varies substantially [3]. Generic substitution without accounting for these quantitative performance gaps will compromise experimental reproducibility across fluorescence microscopy, angiography, tracer hydrology, and flow cytometry applications.

Fluorescein (Sodium) Quantitative Differentiation Evidence: Head-to-Head Performance Against Key Comparators


Photobleaching Kinetics: Fluorescein Sodium vs. Alexa Fluor 488 Under Continuous Illumination

In a direct head-to-head photobleaching assay performed by the manufacturer, fluorescein phalloidin and Alexa Fluor 488 phalloidin were conjugated to filamentous actin in fixed bovine pulmonary artery endothelial cells (BPAEC) and subjected to constant illumination with an FITC filter set using a 60× objective over 30 seconds. Fluorescein fluorescence decayed to approximately 20% of its initial value, whereas Alexa Fluor 488 fluorescence remained unchanged from baseline . This represents an approximate 5-fold or greater difference in photostability under identical illumination conditions. Although this comparison uses the phalloidin conjugate rather than free sodium salt, the fluorophore core photophysics are conserved; independent class-level evidence consistently attributes Alexa Fluor 488's superior photostability to sulfonation-mediated reduction of triplet-state reactivity [1].

Fluorescence microscopy Photostability Fluorescein phalloidin

Arteriovenous Passage Time: Fluorescein Sodium vs. Indocyanine Green in Retinal Hemodynamics

In a prospective study of eight healthy individuals (mean age 27.3 ± 4.2 years) undergoing sequential indocyanine green angiography followed by fluorescein sodium angiography using scanning laser ophthalmoscopy (SLO), mean arteriovenous passage time (AVP) calculated from indocyanine green recordings was 1.417 ± 0.136 seconds, while AVP from fluorescein sodium recordings was 2.539 ± 0.421 seconds (P < 0.0001) [1]. Intra-group variability was similar between the two dyes, but no significant correlation was found between ICG-AVP and FS-AVP values. This demonstrates that the two dyes report fundamentally non-interchangeable hemodynamic parameters [1].

Ophthalmic angiography Retinal hemodynamics Arteriovenous passage time

Lipid Solubility: Fluorescein Sodium vs. Carboxyfluorescein in Biological Barrier Penetration

Octanol-buffer partition coefficients, a standard measure of lipid solubility predictive of membrane permeability, were measured for fluorescein and carboxyfluorescein across the pH range 6.40 to 8.03. Carboxyfluorescein partition ratios were approximately 1,000 times lower than those of fluorescein across this physiologically relevant pH range [1]. This finding is corroborated by in vivo quantitative fluorescence microscopy in rat retina, where carboxyfluorescein levels in the outer retina shortly after intravenous injection were approximately 1/10 those of fluorescein after correction for differential tissue distribution, confirming that carboxyfluorescein penetrates the retinal pigment epithelium less readily [2].

Blood-retinal barrier Lipid solubility Membrane permeability

Fluorescence Quantum Yield: Fluorescein Sodium vs. FITC Conjugates in Aqueous Solution

The absolute fluorescence quantum yield of sodium fluorescein in 0.1 M NaOH aqueous solution has been measured by thermal lens spectrometry as 0.92 ± 0.03, making it one of the highest quantum yield small-molecule fluorophores available [1]. In comparison, FITC (fluorescein isothiocyanate), the most widely used amine-reactive fluorescein derivative, reports a quantum yield of 0.79 in aqueous buffer (pH ~8-9) . This φ difference (0.92 vs. 0.79) represents a 16.5% higher photon emission efficiency for the unconjugated sodium salt form. While FITC and fluorescein sodium share the same xanthene core, the isothiocyanate substitution and subsequent antibody/protein conjugation further reduce FITC quantum yields to 0.3–0.5 depending on conjugation density, due to static quenching and dye-dye interactions [1].

Fluorescence quantum yield Flow cytometry Fluorescence labeling

Tracer Sorption Selectivity: Fluorescein Sodium vs. Rhodamine WT on Charged Mineral Surfaces

A comparative sorption study evaluated four fluorescent dyes (fluorescein, rhodamine B, rhodamine WT, sulforhodamine B) on two oppositely charged mineral surfaces: negatively charged silica and positively charged alumina. Fluorescein, bearing only negatively charged functional groups (carboxylate at pH >5), sorbed least onto negatively charged silica—less than all three rhodamine-based dyes—but sorbed most strongly onto positively charged alumina [1]. Rhodamine WT, in contrast, with its permanent positive charge, sorbed onto both alumina and silica, showing less selectivity [1]. In n-octanol partitioning, fluorescein was the most hydrophobic dye tested, followed by rhodamine WT then sulforhodamine B, and this partitioning was strongly pH-dependent [1]. A separate groundwater tracer study reported the following order of increasing adsorption: fluorescein < atrazine < alachlor < rhodamine WT [2].

Hydrological tracing Sorption Groundwater tracer

Intravenous Safety: Fluorescein Sodium Adverse Event Rate in Confocal Laser Endomicroscopy

In a study evaluating the safety of intravenous fluorescein sodium for confocal laser endomicroscopy of the gastrointestinal tract (most common dose: 2.5–5 mL of 10% sodium fluorescein), no serious adverse events were reported. Mild adverse events occurred in 1.4% of individuals, including nausea/vomiting, transient hypotension without shock, injection site erythema, diffuse rash, and mild epigastric pain [1]. This compares favorably to a large Japanese survey of indocyanine green angiography, where adverse reactions occurred in 0.34% of cases (n = 3,774), though ten of those thirteen events were mild and none required treatment [2]. Both dyes carry favorable clinical safety profiles for intravenous administration, with fluorescein sodium's slightly higher rate of mild reactions (principally nausea/vomiting, attributed to pH differences and vagal response) well-characterized across decades of angiographic use.

Drug safety Adverse events Confocal laser endomicroscopy

Fluorescein (Sodium) Optimal Procurement Scenarios: Evidence-Driven Application Matching


Retinal Vascular Angiography and Perfusion Assessment (Clinical Ophthalmology)

Fluorescein sodium remains the cornerstone fluorophore for retinal fluorescein angiography (FFA), and the quantitative hemodynamic data from Section 3 (Evidence Item 2) directly inform this application. Its AVP of 2.539 ± 0.421 seconds (vs. 1.417 ± 0.136 sec for ICG, P < 0.0001) makes it the dye of choice when retinal—as opposed to choroidal—vascular flow is the diagnostic endpoint, because its moderate protein binding (~80%) and molecular weight of 376.3 Da produce a characteristic filling pattern of the retinal capillary bed that is diagnostically interpretable [1]. The 1.4% mild adverse event rate supports its safety for routine outpatient use. Procure USP-grade fluorescein sodium for injection; substitution with non-pharmaceutical-grade fluorescein or ICG for retinal angiography is contraindicated [2].

Subsurface Hydrological Tracer Studies Through Negatively Charged Aquifer Media

For groundwater tracer studies through alluvial sands and silica-rich aquifers, the sorption evidence in Section 3 (Evidence Item 5) demonstrates that fluorescein sodium sorbs least among the four tested fluorescent dyes onto negatively charged media, yielding the most conservative (lowest-loss) breakthrough curves [1]. However, its photodegradation liability (50% loss in ~3 hr sunlight exposure) mandates experimental designs that avoid surface-water exposure: use covered injection wells, subsurface flow paths, or constructed wetlands with subsurface flow (SSF) [2]. When photostability is the overriding constraint (e.g., surface-water dispersion studies), select rhodamine WT, accepting higher sorptive loss. Fluorescein sodium's temperature coefficient of 0.36%/°C (~1/8 that of rhodamine dyes) makes it particularly suited for studies crossing temperature gradients where fluorescence intensity correction would otherwise be necessary [2].

Intraoperative Fluorescence Guidance in Neurosurgical Glioma Resection

Leveraging the lipid solubility differentiation established in Section 3 (Evidence Item 3), fluorescein sodium at a dose of 2-5 mg/kg IV accumulates in regions of blood-brain barrier breakdown (contrast-enhancing high-grade glioma cores), enabling real-time intraoperative fluorescence visualization with a dedicated surgical microscope filter (560 nm long-pass) [1]. Its ~1,000-fold higher lipid solubility versus carboxyfluorescein is mechanistically critical for extravasation across the disrupted BBB; carboxyfluorescein would yield inadequate tumor staining. Procurement must specify pharmaceutical-grade fluorescein sodium for intravenous administration (10% or 20% solution); FITC or technical-grade material is not appropriate for human use [2]. This application capitalizes on fluorescein sodium's rapid tissue distribution and excellent safety profile in the 2-5 mg/kg dose range.

High-Sensitivity Flow Cytometry Calibration Standards

The quantum yield advantage documented in Section 3 (Evidence Item 4)—φ = 0.92 ± 0.03 for fluorescein sodium vs. φ = 0.79 for FITC in equivalent alkaline solution—makes the sodium salt form the preferred reference standard for MESF (Molecules of Equivalent Soluble Fluorophore) calibration in quantitative flow cytometry [1]. NIST SRM 1932 fluorescein solution standard leverages this high, well-characterized quantum yield for instrument standardization [2]. For actual cell labeling, FITC (or Alexa Fluor 488) remains the practical choice due to its amine reactivity, but the fundamental brightness reference by which these conjugates are quantitated relies on the superior quantum yield of free fluorescein sodium. Procure analytical-grade fluorescein sodium with a certificate of analysis documenting λex/λem maxima and extinction coefficient for quantitative calibration work.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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